Ruthenium, dodecacarbonyltri-, triangulo

Description

Significance of Ruthenium Carbonyl Clusters in Organometallic Chemistry

Ruthenium carbonyl clusters, particularly triruthenium dodecacarbonyl, hold considerable significance in organometallic chemistry due to their versatile reactivity and catalytic applications. These clusters are instrumental as precursors for creating a wide array of other ruthenium complexes, including those where carbon monoxide is combined with other ligands like alkenes. acs.org Their utility extends to the fabrication of ruthenium films on silicon substrates for semiconductor applications. acs.org

The catalytic activity of ruthenium carbonyl clusters is a major area of research. They have been effectively used as homogeneous catalysts in a variety of chemical transformations. ias.ac.in Notable examples include the water-gas shift reaction, hydrogenation of carbon monoxide, and hydroformylation. ias.ac.innsf.gov Encapsulating triruthenium dodecacarbonyl in alumina (B75360) sol-gels has been shown to significantly enhance its catalytic activity in hydrogenation reactions. nsf.govnih.gov Furthermore, these clusters are precursors for supported heterogeneous catalysts. ias.ac.in The study of heterometallic ruthenium-based carbonyl clusters is also an active area, with these compounds serving as precursors for the preparation of specialized heterogeneous catalysts. nih.gov

The chemical properties of Ru₃(CO)₁₂ have been extensively investigated, leading to the synthesis of hundreds of derivatives. wikipedia.org It can undergo substitution reactions with Lewis bases, such as tertiary phosphines and isocyanides, and forms complexes with various organic molecules. wikipedia.org This reactivity underscores its importance as a versatile building block in organometallic synthesis.

Historical Context of Structural Elucidation and Early Reactivity Studies

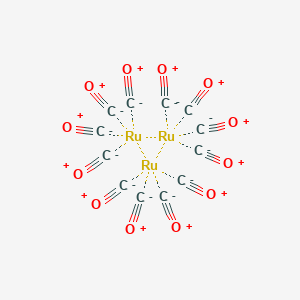

The initial understanding of triruthenium dodecacarbonyl's structure was incorrect. Along with the analogous osmium compound, it was first reported to have the formula Ru₂(CO)₉. acs.org The true molecular structure was not determined until 1961, when Eugene E. Corey and Lawrence F. Dahl conducted an extensive analysis. acs.org Through the use of crystallographic and spectroscopic methods, they revealed the unforeseen trigonal arrangement of the three ruthenium atoms. acs.org

Early studies into the reactivity of Ru₃(CO)₁₂ quickly established its versatility. It was found that under high pressures of carbon monoxide, the cluster converts to the monomeric ruthenium pentacarbonyl, Ru(CO)₅, which is unstable and reverts to the triruthenium cluster. wikipedia.org This contrasts with the stability of the iron analogue, Fe(CO)₅. wikipedia.org

Further early research demonstrated that Ru₃(CO)₁₂ engages in substitution reactions where one or more carbonyl ligands are replaced by other ligands, such as phosphines or isocyanides. wikipedia.org Investigations also explored its reactions with hydrogen, which, upon warming, leads to the formation of the tetrahedral cluster H₄Ru₄(CO)₁₂. wikipedia.org Flash photolysis studies have provided evidence for the formation of intermediates in both fragmentation and ligand-substitution photoreactions of Ru₃(CO)₁₂. acs.org These foundational studies paved the way for the extensive exploration of the rich and complex chemistry of triruthenium dodecacarbonyl.

Data Tables

Table 1: Physical and Chemical Properties of Triruthenium Dodecacarbonyl

| Property | Value |

| Chemical Formula | C₁₂O₁₂Ru₃ wikipedia.org |

| Molar Mass | 639.33 g/mol wikipedia.org |

| Appearance | Dark orange solid wikipedia.orgacs.org |

| Melting Point | 154 °C wikipedia.org |

| Solubility in water | Insoluble wikipedia.orgacs.org |

| Solubility in organic solvents | Soluble in nonpolar solvents wikipedia.orgacs.org |

| Molecular Shape | D₃h cluster wikipedia.org |

Table 2: Key Historical Developments

| Year | Development | Researchers | Significance |

| 1936 | First reported synthesis of a ruthenium carbonyl cluster. ias.ac.in | Manchot and Manchot | Laid the groundwork for ruthenium carbonyl chemistry. ias.ac.in |

| 1961 | Correct structural elucidation of Ru₃(CO)₁₂. acs.org | Eugene E. Corey and Lawrence F. Dahl | Revealed the trigonal structure, correcting the previously assumed Ru₂(CO)₉ formula. acs.org |

Properties

CAS No. |

15243-33-1 |

|---|---|

Molecular Formula |

C12O12Ru3 |

Molecular Weight |

639.3 g/mol |

IUPAC Name |

carbon monoxide;ruthenium |

InChI |

InChI=1S/12CO.3Ru/c12*1-2;;; |

InChI Key |

NQZFAUXPNWSLBI-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru] |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru] |

Other CAS No. |

15243-33-1 |

physical_description |

Orange crystals; [MSDSonline] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Triruthenium Dodecacarbonyl

Conventional Synthetic Approaches

Conventional methods for synthesizing triruthenium dodecacarbonyl typically involve the carbonylation of simple ruthenium precursors in the liquid phase. These approaches are foundational and widely used for producing the parent cluster, Ru₃(CO)₁₂.

A primary and common method for the preparation of triruthenium dodecacarbonyl is the base-catalyzed carbonylation of ruthenium salts, most notably ruthenium trichloride (B1173362) (RuCl₃). wikipedia.orgacs.org This liquid-phase reaction is conducted by treating solutions of the ruthenium precursor with carbon monoxide gas in the presence of a base. wikipedia.orgacs.org The process involves the reduction of ruthenium(III) to ruthenium(0) with concomitant ligation by carbon monoxide.

An intermediate species, dichlororuthenium tricarbonyl dimer, is formed during the reaction. wikipedia.org While the exact stoichiometry can be complex and is sometimes uncertain, one possible reaction pathway when using methanol (B129727) as a solvent and base promoter is as follows:

6 RuCl₃ + 33 CO + 18 CH₃OH → 2 Ru₃(CO)₁₂ + 9 CO(OCH₃)₂ + 18 HCl wikipedia.org

This method provides a reliable route to gram-scale quantities of the dark orange, crystalline solid. wikipedia.org

High-pressure techniques are also employed to facilitate the carbonylation of ruthenium precursors, often leading to improved yields and reaction rates. These methods can utilize different starting materials compared to the atmospheric pressure, base-catalyzed routes. For instance, triruthenium dodecacarbonyl can be synthesized under high pressures of carbon monoxide from ruthenium stearate (B1226849) dissolved in cyclohexane (B81311) or from a mixture of ruthenium trichloride and metallic zinc in ethanol. acs.org

The conditions for high-pressure carbonylation can be optimized for specific applications. Research into related catalytic processes demonstrates the stability and reactivity of Ru₃(CO)₁₂ under such conditions. For example, in catalytic reactions involving 1,6-diynes, Ru₃(CO)₁₂ is effectively used in autoclaves under CO pressures of up to 50 atm and temperatures of 140 °C. acs.org Production methods have been developed that specify optimal reaction parameters, such as a temperature range of 50 to 100°C and a reaction time of 10 to 30 hours, to maximize the yield of the final product. google.com

| Precursor | Solvent/Reagents | Pressure (CO) | Temperature | Reference |

| Ruthenium Stearate | Cyclohexane | High | Not specified | acs.org |

| Ruthenium Trichloride | Ethanol, Zinc | High | Not specified | acs.org |

| Not applicable (catalyst study) | Not specified | 50 atm | 140 °C | acs.org |

| Ruthenium Chloride Solution | 1-propanol | Not specified | 50-100 °C | google.com |

Advanced Synthetic Strategies for Modified Clusters

Beyond the synthesis of the parent Ru₃(CO)₁₂ cluster, advanced strategies have been developed to generate novel and modified ruthenium carbonyl clusters, particularly cationic species and those formed in situ under specific conditions.

Gas-phase synthesis offers a powerful method for producing and studying novel cationic ruthenium carbonyl clusters that may be inaccessible through conventional solution chemistry. nih.govacs.orgdocumentsdelivered.com This technique involves the reaction of size-selected ruthenium cations (Ruₙ⁺) with carbon monoxide in an ion trap under multi-collision conditions. acs.org This approach has been shown to be highly selective, yielding only one specific, particularly stable ruthenium carbonyl complex for each cluster size. acs.org

First-principles density functional theory calculations have been used to determine the structures of these novel cationic compounds, which are in agreement with predictions based on Wade's electron counting rules. nih.govdocumentsdelivered.com A series of saturated cationic clusters have been synthesized and characterized using infrared spectroscopy, including Ru(CO)₅⁺, Ru₂(CO)₉⁺, and Ru₃(CO)₁₂⁺. rsc.org

| Reactant Ion | CO Partial Pressure (p(CO)) | He Partial Pressure (p(He)) | Product Cationic Cluster | Reference |

| Ru₄⁺ | 0.002 Pa | 1.96 Pa | Ru₄(CO)₁₄⁺ | acs.org |

| Ru₅⁺ | 0.007 Pa | 1.98 Pa | Ru₅(CO)₁₆⁺ | acs.org |

| Ru₆⁺ | 0.002 Pa | 1.96 Pa | Ru₆(CO)₁₈⁺ | acs.org |

Further gas-phase reactions show that CO ligands in these cationic clusters can be partially replaced by other molecules, such as deuterium (B1214612) (D₂), to form hydrido carbonyl complexes while maintaining the total ligand count. acs.org

The behavior and transformation of triruthenium dodecacarbonyl in the solid state or on solid supports provide mechanistic insights into its reactivity and the in-situ generation of related species. When Ru₃(CO)₁₂ is encapsulated in alumina (B75360) sol-gels, it undergoes structural and electronic changes, leading to the formation of a metal hydride, [HRu₃(CO)₁₁]⁻. nih.gov This transformation is observed through a dramatic red shift in the carbonyl vibrational modes in Fourier transform infrared (FTIR) spectroscopy. nih.gov X-ray photoelectron spectroscopy (XPS) studies confirm an increased electron density on the ruthenium nuclei in the hydride species compared to the parent cluster. nih.gov

Studies on solid surfaces also reveal pathways for decomposition and transformation. The interaction of Ru₃(CO)₁₂ with gold surfaces has been investigated using infrared reflection-absorption spectroscopy (IRAS) and scanning tunneling microscopy (STM). researchgate.net On smooth Au(111) surfaces, the cluster adsorbs molecularly and reversibly. researchgate.net However, on rougher, high-index gold surfaces, the molecule dissociates at temperatures above 250 K. researchgate.net This dissociation leads to the in-situ formation of CO-covered ruthenium islands, demonstrating that the cluster's integrity is compromised and it can act as a source for ruthenium metal and CO on a solid support. researchgate.net Similarly, on titania (TiO₂) surfaces, the cluster adsorbs molecularly at low temperatures but begins to decompose around 250 K, with complete decomposition occurring above 600 K. researchgate.net These studies highlight the role of the solid-state environment in promoting the in-situ generation of new ruthenium species from the parent dodecacarbonyl cluster.

Fundamental Reactivity and Mechanistic Investigations of Ruthenium Dodecacarbonyltri , Triangulo

Ligand Exchange and Substitution Reaction Pathways

The reactivity of Ruthenium, dodecacarbonyltri-, triangulo, frequently denoted as Ru₃(CO)₁₂, is largely characterized by its ligand substitution reactions. These reactions are fundamental to the synthesis of a vast array of triruthenium cluster derivatives. The general equation for such a substitution is:

Ru₃(CO)₁₂ + nL → Ru₃(CO)₁₂₋ₙLₙ + nCO (where n = 1, 2, or 3) wikipedia.org

In this reaction, 'L' represents a Lewis base, typically a tertiary phosphine (B1218219) or an isocyanide. wikipedia.org The mechanisms governing these substitutions are critical to understanding and controlling the synthesis of new organoruthenium compounds.

Dissociative Mechanisms and Coordinatively Unsaturated Intermediates

The prevailing mechanism for ligand substitution on the Ru₃(CO)₁₂ cluster is dissociative. youtube.comlibretexts.org This pathway is initiated by the rate-limiting loss of a carbonyl (CO) ligand from the cluster, generating a highly reactive, coordinatively unsaturated intermediate. wikipedia.orgchemeurope.com This process is considered a dissociatively-activated mechanism, where the rate-determining step is the breaking of the metal-ligand bond. libretexts.org

The initial dissociation of CO from Ru₃(CO)₁₂ is analogous to the process that leads to its formation from Ruthenium pentacarbonyl (Ru(CO)₅). The condensation of Ru(CO)₅ into Ru₃(CO)₁₂ proceeds via an initial, rate-limiting loss of CO to yield the unstable, coordinatively unsaturated species Ru(CO)₄. wikipedia.orgchemeurope.com This 16-electron intermediate is highly reactive and readily engages in further reactions. libretexts.org In the context of substitution on the intact cluster, the loss of a CO ligand creates a vacant coordination site, allowing for the association of an incoming ligand. For 18-electron complexes like the metal centers in Ru₃(CO)₁₂, dissociative mechanisms are favored as they involve 16-electron intermediates, which are more stable than the 20-electron intermediates that would arise from a purely associative pathway. libretexts.org

Influence of Ligand Steric and Electronic Properties in Substitution

The steric and electronic properties of the incoming ligand (L) significantly influence the rate and outcome of substitution reactions on Ru₃(CO)₁₂. These factors can affect the stability of the transition state and the final product. mdpi.comnih.gov

Steric Effects: The spatial bulk of a ligand is a crucial factor. nih.gov The addition of sterically demanding, bulky ligands can destabilize the starting complex, thereby lowering the activation barrier for the initial dissociative step. libretexts.org This is because the dissociation of a CO ligand relieves steric congestion around the metal centers. libretexts.org Conversely, an associative substitution pathway is more sensitive to steric factors, as the incoming ligand must approach the already crowded metal center. nih.gov Therefore, bulky ligands generally favor a dissociative mechanism.

Kinetics of Substitution Reactions with Group V Donor Ligands and other Lewis Bases

Kinetic studies of the substitution reactions of Ru₃(CO)₁₂ with various Lewis bases, particularly Group V donor ligands like tertiary phosphines, have provided significant insight into the reaction mechanism. The reaction of Ru₃(CO)₁₂ with ligands (L) such as Triphenylphosphine (B44618) (PPh₃), Trimethyl phosphite (B83602) (P(OMe)₃), and Triethylphosphine (PEt₃) to form Ru₃(CO)₁₁L generally follows a two-term rate law:

Rate = k₁[Ru₃(CO)₁₂] + k₂[Ru₃(CO)₁₂][L]

The k₁ pathway is consistent with a CO-dissociative mechanism, where the rate is independent of the incoming ligand's concentration. The k₂ pathway suggests an associative or, more likely, a ligand-dependent dissociative interchange mechanism. The relative contributions of these two pathways depend on the nature of the specific ligand and the reaction conditions.

| Ligand (L) | k₁ (s⁻¹) at 40°C | k₂ (M⁻¹s⁻¹) at 40°C |

| PPh₃ | 1.8 x 10⁻⁵ | 3.7 x 10⁻⁴ |

| P(OPh)₃ | 1.8 x 10⁻⁵ | 1.1 x 10⁻⁴ |

| P(n-Bu)₃ | 1.8 x 10⁻⁵ | 1.8 x 10⁻³ |

| AsPh₃ | 1.8 x 10⁻⁵ | 1.0 x 10⁻⁵ |

| SbPh₃ | 1.8 x 10⁻⁵ | ~0 |

This table presents kinetic data for the substitution reaction Ru₃(CO)₁₂ + L → Ru₃(CO)₁₁L + CO in n-heptane. The constant value of k₁ for all ligands supports a common rate-determining step, namely the dissociation of a CO ligand. The variation in k₂ reflects the different nucleophilicities of the incoming ligands.

Reactivity with Diphosphine Ligands

Diphosphine ligands, which contain two phosphorus donor atoms, exhibit unique reactivity with Ru₃(CO)₁₂. A key feature of these ligands is their ability to maintain the integrity of the metallic core during reactions. researchgate.net Depending on the length of the backbone connecting the two phosphorus atoms, diphosphines can either chelate to a single ruthenium atom or, more commonly, bridge two ruthenium atoms of the Ru₃ cluster.

The reaction of Ru₃(CO)₁₂ with bulky diphosphines such as bis(dicyclohexylphosphino)methane (B161899) (dcpm) and 1,2-bis[bis(pentafluorophenyl)phosphino]ethane (B1333563) (F-dppe) leads to the formation of substituted clusters like Ru₃(CO)₁₀(diphosphine) and Ru₃(CO)₈(diphosphine)₂. researchgate.net X-ray crystallographic analyses have revealed that in many of these complexes, the diphosphine ligand bridges two ruthenium atoms in a μ₂-η² coordination mode. researchgate.net This bridging action helps to stabilize the cluster framework, preventing fragmentation that can sometimes occur during substitution reactions. In some cases, unusual coordination modes, such as a μ₁-η²-diphosphine ligand, have been observed. researchgate.net

Activation of Small Molecules and Transformations

Beyond ligand substitution, Ru₃(CO)₁₂ is a key precursor for catalytic processes involving the activation of small molecules, most notably hydrogen.

Hydrogenation and Metal Hydride Cluster Formation

Ru₃(CO)₁₂ reacts with molecular hydrogen (H₂), typically under elevated temperature and pressure, leading to the formation of ruthenium hydride clusters. wikipedia.orgchemeurope.com A prominent example is the conversion of Ru₃(CO)₁₂ to the tetrahedral cluster Tetrahydridododecacarbonyltetraruthenium, H₄Ru₄(CO)₁₂. wikipedia.orgchemeurope.com This transformation involves a significant rearrangement of the metallic core from a triangle to a tetrahedron, accompanied by the oxidative addition of hydrogen.

Recent spectroscopic studies have also identified the formation of the anionic metal hydride [HRu₃(CO)₁₁]⁻ as a key intermediate during reactions involving Ru₃(CO)₁₂. nsf.govnih.gov This species has been observed when the cluster is encapsulated in alumina (B75360) sol-gels, which are used to create heterogeneous catalysts. nsf.gov The formation of [HRu₃(CO)₁₁]⁻ is indicated by a dramatic red shift in the carbonyl vibrational modes in Fourier transform infrared (FTIR) spectroscopy. nsf.govnih.gov X-ray photoelectron spectroscopy (XPS) studies confirm this assignment, showing a shift to lower binding energy for the Ru 3d₅/₂ peak, which is consistent with an increased electron density on the ruthenium nuclei resulting from the presence of the hydride ligand. nsf.govnih.gov The formation of these hydride species is fundamental to the catalytic activity of Ru₃(CO)₁₂-derived systems in hydrogenation reactions. nsf.govresearchgate.net

| Compound | Key IR Stretching Frequencies (ν(CO), cm⁻¹) |

| Ru₃(CO)₁₂ | 2061, 2031, 2011 (in hexane) chemeurope.com |

| [HRu₃(CO)₁₁]⁻ | Red-shifted compared to parent cluster nsf.govnih.gov |

This table compares the characteristic infrared carbonyl stretching frequencies for Ru₃(CO)₁₂ and its corresponding hydride anion. The red shift (shift to lower frequency) upon hydride formation is indicative of increased electron density on the metal centers, which leads to stronger Ru-C back-donation and a weakening of the C-O bond.

Carbon Monoxide Activation and Nucleophilic Addition Reactions

The reactivity of the carbonyl ligands in triruthenium dodecacarbonyl, this compound, is central to its extensive coordination chemistry. The cluster readily undergoes substitution reactions with a wide range of Lewis bases (nucleophiles), a process initiated by nucleophilic attack on the electron-deficient metal centers, which activates a coordinated carbon monoxide ligand for dissociation. wikipedia.orgchemeurope.com These reactions typically proceed under mild conditions and result in the replacement of one or more CO ligands without altering the trinuclear metallic core.

The general equation for these substitution reactions can be represented as: Ru₃(CO)₁₂ + nL → Ru₃(CO)₁₂₋ₙLₙ + nCO (where n = 1, 2, or 3) wikipedia.org

Common nucleophiles (L) used in these reactions include tertiary phosphines, isocyanides, and various nitrogen and oxygen donor ligands. wikipedia.orgfrontiersin.org For instance, treatment of Ru₃(CO)₁₂ with pyridine-alkoxide ligands in refluxing xylene yields novel trinuclear ruthenium complexes. frontiersin.org The reaction can be facilitated by the use of reagents like trimethylamine-N-oxide, which aids in the removal of CO ligands by oxidizing them, thereby creating a vacant coordination site for the incoming nucleophile. researchgate.net The degree of substitution (n) is influenced by factors such as the stoichiometry of the reactants, the nature of the nucleophile, and the reaction conditions.

Cleavage by N-Heterocyclic Carbenes to Mononuclear Complexes

N-Heterocyclic carbenes (NHCs) are potent nucleophiles and strong σ-donors that exhibit remarkable reactivity towards Ru₃(CO)₁₂. Unlike many other nucleophiles that result in simple CO substitution, NHCs can induce the complete fragmentation of the triruthenium cluster to yield stable mononuclear ruthenium complexes. acs.orgresearchgate.net These reactions typically occur at room temperature and demonstrate a pathway from a metal cluster to single-atom metal complexes. acs.orgacs.org

The reaction of Ru₃(CO)₁₂ with bulky NHCs such as 1,3-dimesitylimidazol-2-ylidene (IMes) and 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IDipp) in a 3:1 stoichiometric ratio leads to the quantitative homolytic cleavage of the cluster, affording mononuclear complexes of the type [Ru(CO)₄(NHC)]. researchgate.net With other NHCs, such as 1,3-dialkyl-4,5-dimethylimidazol-2-ylidene, the reaction yields pentacoordinate mononuclear complexes of the formula Ru(NHC)₂(CO)₃. acs.org

Interestingly, the stereochemistry of the resulting Ru(NHC)₂(CO)₃ complexes is highly dependent on the nature of the NHC ligand. For example, the reaction with 1,3-diethyl-4,5-dimethylimidazol-2-ylidene (IEt₂Me₂) produces a complex with a trans arrangement of the NHC ligands. In contrast, the use of bulkier N-isopropyl substituted carbenes like 1,3-di-isopropyl-4,5-dimethylimidazol-2-ylidene (IⁱPr₂Me₂) and 1,3-di-isopropylimidazol-2-ylidene (IⁱPr₂) unexpectedly yields complexes with a cis arrangement of the carbene ligands in the solid state. acs.org The reactivity is strongly influenced by both the electronic properties and the steric demands of the specific NHC employed. acs.orgunioviedo.es

| N-Heterocyclic Carbene (NHC) | Stoichiometry (NHC:Ru₃(CO)₁₂) | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| IMes, IDipp | 3:1 | [Ru(CO)₄(NHC)] | Quantitative homolytic cleavage to tetracoordinate complexes. | researchgate.net |

| IEt₂Me₂ | 6:1 | trans-Ru(IEt₂Me₂)₂(CO)₃ | Formation of a mononuclear complex with trans-oriented NHC ligands. | acs.org |

| IⁱPr₂Me₂, IⁱPr₂ | 6:1 | cis-Ru(NHC)₂(CO)₃ | Unexpected formation of cis-isomers, contrary to what is typically found for zerovalent group 8 ML₂(CO)₃ compounds. | acs.org |

| Me₂Im (N,N′-dimethylimidazol-2-ylidene) | Not specified | [Ru₃(Me₂Im)(CO)₁₁] | Simple substitution product; the cluster core remains intact. Reaction is facile. | acs.org |

Cluster Fragmentation and Aggregation Processes

Pathways to Lower Nuclearity Ruthenium Species

The triruthenium framework of Ru₃(CO)₁₂ can be broken down into lower nuclearity species, most commonly mononuclear ruthenium complexes, through several distinct pathways.

Chemical Fragmentation: As detailed in section 3.2.3, strong nucleophiles like N-Heterocyclic Carbenes readily cleave the cluster at room temperature to form mononuclear Ru(NHC)₂(CO)₃ or Ru(CO)₄(NHC) complexes. acs.orgresearchgate.net Other reagents can also induce fragmentation. For example, treatment with 1,5-cyclooctadiene (B75094) results in the formation of a mononuclear tricarbonyl derivative, Ru(C₈H₁₂)(CO)₃. wikipedia.org Furthermore, subjecting Ru₃(CO)₁₂ to high pressures of carbon monoxide shifts the equilibrium towards the monomeric ruthenium pentacarbonyl, Ru(CO)₅, although this species is unstable and reverts to the parent cluster upon standing. wikipedia.orgchemeurope.com The formation of Ru(CO)₅ proceeds via an initial rate-limiting loss of CO from Ru₃(CO)₁₂ to give an unstable, coordinatively unsaturated species that then fragments. wikipedia.org

Thermal Fragmentation: Thermal decomposition provides another route to smaller ruthenium species. When adsorbed on surfaces like titania (TiO₂), Ru₃(CO)₁₂ begins to decompose in a vacuum at approximately 250 K, with complete decomposition to small metallic ruthenium clusters occurring above 600 K. acs.org Gas-phase studies show that CO ligands are sequentially released in the temperature range of 500–900 K, ultimately forming Ru₃ fragments before further decomposition. researchgate.net

Photochemical Fragmentation: Irradiation with light, particularly UV light, can induce fragmentation of the Ru₃(CO)₁₂ cluster. acs.orgacs.org This process competes with simple CO ligand substitution. Flash photolysis experiments have provided evidence for the formation of transient lower nuclearity species as intermediates in the photochemical reactions. acs.org

Formation of Higher Nuclearity Ruthenium Carbonyl Clusters

Under specific conditions, Ru₃(CO)₁₂ can serve as a building block for the synthesis of larger, higher nuclearity ruthenium carbonyl clusters. These aggregation processes typically require energy input in the form of heat. bath.ac.uk

A well-established example is the conversion of Ru₃(CO)₁₂ to the tetrahedral cluster tetrahydridotetraruthenium dodecacarbonyl, H₄Ru₄(CO)₁₂, upon warming under a hydrogen atmosphere. wikipedia.orgchemeurope.com This reaction involves the condensation of the triruthenium units and the addition of hydrogen.

Thermolysis and reactions with other reagents at elevated temperatures can also lead to cluster growth. For instance, the reaction of Ru₃(CO)₁₂ with diphenylacetylene (B1204595) in refluxing benzene (B151609) (80 °C) affords closo-tetraruthenium compounds such as [Ru₄(CO)₁₂(μ₄-η²-C₂Ph₂)] and [Ru₄(CO)₁₀(μ-CO)(μ₄-η²-C₂Ph₂)₂]. niscpr.res.inniscpr.res.in Vacuum pyrolysis is another general synthetic method used to build higher nuclearity clusters of ruthenium from smaller precursors like Ru₃(CO)₁₂. bath.ac.uk

Generation of Ruthenium Carbido Clusters

At high temperatures, Ru₃(CO)₁₂ undergoes transformation into a series of clusters that feature an interstitial carbide ligand, where a carbon atom is encapsulated within the ruthenium metallic framework. wikipedia.orgchemeurope.com The source of this encapsulated carbon atom has been identified as one of the carbon monoxide ligands. researchgate.net

Prominent examples of carbido clusters formed from the pyrolysis of Ru₃(CO)₁₂ include the pentanuclear cluster Ruthenium carbide (Ru₅C(CO)₁₅) and the hexanuclear cluster Ruthenium carbide (Ru₆C(CO)₁₇). wikipedia.orgchemeurope.com The reaction of Ru₃(CO)₁₂ with ethylene (B1197577) under moderate pressure and temperature also yields Ru₆C(CO)₁₇ in high yield. researchgate.net Anionic carbido clusters, such as [Ru₅C(CO)₁₄]²⁻ and the bioctahedral [Ru₁₀C₂(CO)₂₄]²⁻, are also known to form under these conditions. wikipedia.orgchemeurope.com These carbido clusters are stabilized by the interstitial carbon atom and represent a significant class of derivatives accessible from Ru₃(CO)₁₂. nih.gov

| Reactant(s) | Conditions | Product(s) | Cluster Type | Reference |

|---|---|---|---|---|

| Ru₃(CO)₁₂ + H₂ | Warming under H₂ pressure | H₄Ru₄(CO)₁₂ | Higher Nuclearity | wikipedia.orgchemeurope.com |

| Ru₃(CO)₁₂ + PhC≡CPh | Refluxing benzene (80 °C) | [Ru₄(CO)₁₂(μ₄-η²-C₂Ph₂)] | Higher Nuclearity | niscpr.res.inniscpr.res.in |

| Ru₃(CO)₁₂ | High Temperature / Pyrolysis | Ru₅C(CO)₁₅, Ru₆C(CO)₁₇ | Carbido Cluster | wikipedia.orgchemeurope.com |

| Ru₃(CO)₁₂ + Ethylene | Moderate pressure and temperature | Ru₆C(CO)₁₇ | Carbido Cluster | researchgate.net |

Photochemistry of Triruthenium Dodecacarbonyl

The photochemistry of Ru₃(CO)₁₂ has been extensively studied and is characterized by two primary, competing reaction pathways upon photoexcitation: the loss of a CO ligand and the fragmentation of the Ru-Ru bonds. acs.orgacs.orgacs.org The specific intermediates and final products are highly dependent on the excitation wavelength and the solvent. acs.orgbohrium.comresearchgate.net

Upon irradiation, the cluster is promoted to an excited state, which can then relax through several channels. Flash photolysis studies have been instrumental in identifying the transient species involved. acs.org In non-coordinating solvents like cyclohexane (B81311), photoexcitation with 400 nm light produces two distinct intermediates that have been observed simultaneously. One is a carbonyl-loss complex featuring a bridging carbonyl, which forms in approximately 134 ps. The other is a complex with one cleaved metal-metal bond, also with a bridging carbonyl, that forms much faster (≈23 ps) but has a shorter lifetime (≈60 ps). researchgate.net

Ultrafast time-resolved X-ray scattering has provided direct structural evidence for these pathways. Photolysis at 260 nm (UV) reveals two primary intermediates after 100 ps: Ru₃(CO)₁₀, resulting from CO loss, and Ru₃(CO)₁₁(μ-CO), resulting from metal-metal bond cleavage. bohrium.com In contrast, excitation at 390 nm (visible) leads to three observable intermediates at the onset of the reaction. bohrium.com The major difference is that the key intermediate Ru₃(CO)₁₀(μ-CO) is formed by bimolecular recombination of Ru₃(CO)₁₀ with a free CO molecule following UV excitation, whereas it appears to form directly from the parent cluster after visible light excitation. bohrium.com Prolonged irradiation with UV light can lead to the formation of an insoluble polymeric material. wikipedia.org

| Excitation Wavelength | Solvent | Observed Intermediate(s) | Formation/Lifetime | Reference |

|---|---|---|---|---|

| 400 nm | Cyclohexane | Carbonyl loss complex (bridging CO) | Formation: ~134 ps | researchgate.net |

| 400 nm | Cyclohexane | Cleaved Ru-Ru bond complex (bridging CO) | Formation: ~23 ps; Lifetime: ~60 ps | researchgate.net |

| 260 nm | Cyclohexane | Ru₃(CO)₁₀ | Forms after 100 ps from CO loss channel | bohrium.com |

| 260 nm | Cyclohexane | Ru₃(CO)₁₁(μ-CO) | Forms after 100 ps from metal-metal cleavage | bohrium.com |

Photofragmentation and Photosubstitution Reaction Mechanisms

Upon ultraviolet or visible light irradiation, Ru₃(CO)₁₂ undergoes two primary competing photoreactions: photofragmentation and photosubstitution. Photofragmentation typically involves the cleavage of the ruthenium-ruthenium (Ru-Ru) bonds or the dissociation of a CO ligand. The initial step in many of these reactions is the loss of a CO ligand to produce the coordinatively unsaturated intermediate, Ru₃(CO)₁₁. acs.org This species is highly reactive and can be rapidly trapped by available nucleophiles, including CO itself or other Lewis bases present in the reaction medium. acs.org

Photosubstitution, on the other hand, involves the replacement of a CO ligand with another ligand without the breakdown of the metal cluster framework. This process is often facilitated by the initial photodissociation of a CO ligand, creating a vacant coordination site for the incoming ligand to bind. For instance, in the presence of Lewis bases (L), Ru₃(CO)₁₂ can undergo substitution to form derivatives such as Ru₃(CO)₁₁L. wikipedia.org The specific pathway taken, whether fragmentation or substitution, is highly dependent on factors such as the excitation wavelength and the nature of the solvent. researchgate.net

Ultrafast Spectroscopic Probes of Transient Intermediates

The direct observation and characterization of the short-lived species generated during the photoreactions of Ru₃(CO)₁₂ have been made possible through ultrafast spectroscopic techniques. Time-resolved infrared (TRIR) spectroscopy and X-ray transient absorption (XTA) spectroscopy have been particularly insightful. researchgate.net These methods allow for the monitoring of intermediates on timescales ranging from femtoseconds to microseconds.

Ultrafast IR spectroscopy has been instrumental in identifying transient species by observing the distinct vibrational bands of their carbonyl ligands, particularly in the bridging region (μ-CO). researchgate.net Studies have identified two primary types of intermediates following photoexcitation: a species resulting from CO-loss, formulated as Ru₃(CO)₁₀(μ-CO), and an intermediate arising from metal-metal bond cleavage, Ru₃(CO)₁₁(μ-CO). researchgate.net For example, after excitation with 400 nm light in cyclohexane, a CO-loss complex with a bridging carbonyl forms in approximately 134 ps, while a metal-metal bond-cleaved species with a bridging carbonyl forms much faster, in about 23 ps, with a lifetime of 60 ps. researchgate.net

Metal-Metal Bond Cleavage Dynamics upon Photoexcitation

Photoexcitation of Ru₃(CO)₁₂ can populate anti-bonding orbitals associated with the metal-metal framework, leading to the cleavage of one of the Ru-Ru bonds. This is a key reaction channel that competes with CO ligand loss. researchgate.net Ultrafast spectroscopic studies have shown that upon photoexcitation in an inert solvent, one of the first events is the formation of a transient species with a cleaved metal-metal bond and a bridging carbonyl ligand. researchgate.net This intermediate is formed within tens of picoseconds. For example, excitation at 400 nm in cyclohexane leads to a bridged-carbonyl complex with one cleaved metal-metal bond that forms in 23 ± 3 ps and has a lifetime of 60 ± 5 ps. researchgate.net This pathway is distinct from the CO-loss channel and highlights the complex electronic landscape of the photoexcited cluster.

Effects of Wavelength and Solvent on Photoreactivity

The photochemical behavior of Ru₃(CO)₁₂ is profoundly influenced by both the wavelength of the excitation light and the properties of the solvent. Different excitation wavelengths can populate different excited states, leading to different primary photoproducts.

Wavelength: Excitation with UV light (e.g., 266 nm) predominantly favors the CO-loss channel due to the nature of the electronic absorption, which has significant metal-to-ligand charge transfer (MLCT) character. researchgate.net In contrast, visible light excitation (e.g., 400 nm) leads to competition between CO loss and metal-metal bond cleavage pathways. researchgate.net

Solvent: The coordinating ability of the solvent plays a crucial role in the reaction mechanism. In non-coordinating solvents like cyclohexane, the primary photoproducts are the transient intermediates Ru₃(CO)₁₁(μ-CO) (from metal-metal cleavage) and Ru₃(CO)₁₀(μ-CO) (from CO loss). researchgate.net In coordinating solvents such as tetrahydrofuran (B95107) (THF), the solvent molecule can trap the unsaturated intermediates. For instance, the primary photodissociation of CO can be followed by rapid trapping by THF to form Ru₃(CO)₁₁(THF). acs.org Interestingly, while THF might be expected to block the formation of bridging carbonyls, studies have shown that bridged intermediates are still formed, though their spectroscopic signatures may be overlapping. researchgate.net

| Excitation Wavelength | Solvent | Observed Intermediates | Formation/Lifetime Dynamics |

|---|---|---|---|

| 400 nm | Cyclohexane (non-coordinating) | Ru₃(CO)₁₀(μ-CO) (CO-loss) | Forms in 134 ± 22 ps; survives >800 ps |

| 400 nm | Cyclohexane (non-coordinating) | Ru₃(CO)₁₁(μ-CO) (M-M cleavage) | Forms in 23 ± 3 ps; lifetime of 60 ± 5 ps |

| 266 nm | Cyclohexane (non-coordinating) | Both CO-loss and M-M cleavage intermediates observed | Similar dynamics for both species |

| 308 nm | Isooctane (non-coordinating) | Ru₃(CO)₁₁ | Trapped by CO (k = 2.4 x 10⁹ M⁻¹s⁻¹) or THF (k = 6.1 x 10⁹ M⁻¹s⁻¹) |

| - | THF (coordinating) | Ru₃(CO)₁₁(THF) | Reacts with CO to reform Ru₃(CO)₁₂ (k ≈ 2 x 10⁶ s⁻¹) |

Photoreactions with Nitrogen Heterocycles

The photolysis of Ru₃(CO)₁₂ in the presence of nitrogen heterocycles generally leads to photosubstitution products, with the heterocycle inhibiting the photofragmentation pathway that would break apart the trinuclear cluster. rsc.org The specific product depends on the structure of the nitrogen heterocycle.

Pyridine (B92270) (py): Photolysis with pyridine results in an orthometallated complex, [Ru₃H(CO)₁₀(C₅H₄N)], where a C-H bond on the pyridine ring has been activated. rsc.org

2-Methylpyridine (B31789) (mpy): Similar to pyridine, reaction with 2-methylpyridine yields the orthometallated product [Ru₃H(CO)₁₀(2-MeC₅H₃N)]. rsc.org

2,2'-Bipyridine (B1663995) (bipy) and Pyridazine (pydz): With chelating or bridging heterocycles like 2,2'-bipyridine and pyridazine, simple substitution products are formed, yielding [Ru₃(CO)₁₀(bipy)] and [Ru₃(CO)₁₀(pydz)], respectively. rsc.org In these cases, the ligand coordinates to the cluster without C-H activation. rsc.org

These reactions demonstrate that nitrogen heterocycles can effectively trap the photo-generated unsaturated species, leading to stable substituted cluster compounds.

Solid-State Reactivity of Triruthenium Dodecacarbonyl

The reactivity of Ru₃(CO)₁₂ is not limited to solution-phase photochemistry; its interactions and transformations on solid surfaces are crucial for its application in catalysis and materials science.

Surface Interactions and Mechanistic Studies on Solid Supports

The behavior of Ru₃(CO)₁₂ when deposited on solid supports is highly dependent on the nature of the support and the temperature. On a smooth gold surface, Au(111), at low temperatures (200 K), the adsorption is molecular and reversible. However, on rougher, high-index gold surfaces, the Ru₃(CO)₁₂ molecules dissociate, particularly at elevated temperatures (>250 K). This dissociation involves the breakdown of the carbonyl cluster to form islands of metallic ruthenium covered with adsorbed CO.

When used as a precursor for catalysts, Ru₃(CO)₁₂ is often deposited onto supports like graphite (B72142) or metal oxides. For example, highly active ruthenium catalysts for the Haber-Bosch process are prepared by the decomposition of Ru₃(CO)₁₂ on graphite. Encapsulating Ru₃(CO)₁₂ in alumina sol-gels has been shown to increase its catalytic activity for hydrogenation reactions. nih.gov Spectroscopic studies of this system revealed that encapsulation induces structural and electronic changes, leading to the formation of the metal hydride anion [HRu₃(CO)₁₁]⁻ within the sol-gel matrix. nih.gov This hydride species is believed to play a key role in the enhanced catalytic performance.

| Solid Support | Conditions | Observed Behavior/Products | Significance |

|---|---|---|---|

| Au(111) (smooth) | 200 K | Molecular, reversible adsorption | Demonstrates weak interaction with inert surfaces |

| Gold (rough) | >250 K | Dissociation to Ru islands and adsorbed CO | Surface defects promote cluster fragmentation |

| Graphite | Decomposition | Supported Ru nanoparticles | Preparation of active catalysts (e.g., for ammonia (B1221849) synthesis) |

| Alumina Sol-Gel | Aging in sol-gel | Formation of [HRu₃(CO)₁₁]⁻ | Generation of a catalytically active hydride species |

Enhanced Mobility Phenomena in the Solid State

In the crystalline state, the organometallic cluster this compound (Ru3(CO)12) exhibits notable molecular motion. This mobility, particularly of the carbonyl (CO) ligands, has been elucidated through advanced analytical techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and variable-temperature X-ray crystallography.

Solid-state 13C Magic Angle Spinning (MAS) NMR spectroscopy is a powerful tool for detecting molecular motion. The spectra of metal carbonyls are characterized by significant chemical shift anisotropy, resulting in a large number of spinning sidebands (SSBs). The onset of molecular motion within the solid lattice leads to a reduction in this anisotropy and the disappearance of the SSB manifolds. electronicsandbooks.com

A key observation of enhanced mobility was made when Ru3(CO)12 was formed in situ on a silica (B1680970) surface through the solid-state carbonylation of Ru3(CO)6(μ-CO)(μ3:η2:η3:η5-C12H8). The resulting surface-deposited Ru3(CO)12 displayed a significant reduction in chemical shift anisotropy, indicating enhanced mobility. This is attributed to a lack of strong intermolecular interactions that would typically lock the molecules in a rigid crystalline structure. electronicsandbooks.com

Further insights into the local environment and dynamics of the ruthenium atoms have been provided by 99Ru solid-state NMR spectroscopy. For Ru3(CO)12, the magnetic shielding tensors of each of the three non-equivalent ruthenium nuclei show spans of 1300–1400 ppm. The nuclear quadrupolar coupling constants (CQ) for 99Ru are surprisingly small, ranging from 1.36 to 1.85 MHz, given the moderate nuclear quadrupole moment of this isotope. This technique allows for the determination of the relative orientation of the Ru magnetic shielding and electric field gradient tensors, providing detailed information about the electronic structure and subtle motions at the metal core. acs.org

Variable-temperature X-ray diffraction studies on closely related mixed-metal clusters, such as Fe2Ru(CO)12 and FeRu2(CO)12, have provided direct evidence for the pathway of metal triangle rotation in the solid state. This dynamic process suggests a low energy barrier for the reorientation of the M3 plane within the crystal lattice, which is a significant aspect of solid-state mobility. acs.org

Solid-Gas Reactions and Catalytic Implications

Solid this compound serves as a key precursor in various solid-gas reactions, leading to the formation of highly active catalytic materials. The direct interaction of solid Ru3(CO)12 with gaseous reactants is a critical step in the generation of these catalysts, with significant implications for heterogeneous catalysis.

A primary application of solid Ru3(CO)12 is in the preparation of supported ruthenium catalysts for important industrial processes. For instance, in the Haber process for ammonia synthesis, highly active ruthenium catalysts are prepared by the decomposition of Ru3(CO)12 on a graphite support. wikipedia.org This process involves the thermal decomposition of the solid cluster in an inert atmosphere, leading to the formation of ruthenium nanoparticles that are the active catalytic species for the hydrogenation of nitrogen.

Similarly, in the Sabatier reaction, which involves the conversion of CO2 and H2 to methane, Ru3(CO)12 is used as a precursor to generate supported ruthenium nanoparticles. The solid cluster is impregnated onto a support material like γ-Al2O3 or SiO2, followed by thermal decomposition. The resulting Ru nanoparticles exhibit high catalytic activity and selectivity for the methanation of CO2.

The pyrolysis of solid Ru3(CO)12 under different gaseous atmospheres has been systematically studied to produce novel ruthenium-based electrocatalysts for the oxygen reduction reaction (ORR). The thermal decomposition of the cluster in neutral (N2), partially oxidative (air), and partially reductive (70:30 N2/H2) atmospheres at temperatures ranging from 80 to 700 °C yields materials with distinct electrocatalytic properties. researchgate.net This demonstrates the direct reactivity of solid Ru3(CO)12 with different gases and the profound effect of the gaseous environment on the nature of the final catalytic material.

The catalytic implications of these solid-gas reactions are significant, as they provide a route to highly dispersed and active metal catalysts. The use of a well-defined molecular precursor like Ru3(CO)12 allows for greater control over the size and distribution of the resulting metal nanoparticles, which are crucial factors in determining catalytic performance. While bulk solid Ru3(CO)12 is not typically the active catalyst itself in these gas-phase reactions, its solid-state reaction with the surrounding gas phase is the foundational step for creating the catalytically active sites.

Derivatization Reactions and Functionalization

The triruthenium cluster, this compound, is a versatile platform for the synthesis of a wide array of derivatives through reactions with various organic and inorganic substrates. These derivatization reactions often involve the substitution of one or more carbonyl ligands, leading to functionalized clusters with unique structural motifs and reactivity.

Reactions with Ene-yne and Alkoxy-silyl Functionalized Compounds

The reaction of Ru3(CO)12 with compounds containing both alkene and alkyne functionalities (ene-ynes), such as hex-1-en-3-yne and 2-methyl-hex-1-en-3-yne, in hydrocarbon solution primarily yields clusters of the type Ru3(CO)6(μ-CO)2L2 (where L is the ene-yne ligand) and their decomposition products, the "ferrole" type Ru2(CO)6L2 complexes. researchgate.net

With alkoxy-silyl functionalized compounds, the reactivity of Ru3(CO)12 is aimed at creating inorganic-organometallic hybrid materials. For instance, reaction with alkoxysilyl-functionalized alkynes can lead to the splitting of the alkyne and the formation of complexes such as (μ-H)Ru3(CO)9[HC=N(CH2)3Si(OEt)3]. In some cases, partial cleavage of the alkoxy-silyl ligands has been observed. researchgate.net

Reactions with Non-Coordinative Carboxylic Acids

The thermolysis of Ru3(CO)12 with non-coordinative carboxylic acids results in a variety of ruthenium carbonyl clusters, with the product distribution being highly dependent on the reaction conditions and stoichiometry. When Ru3(CO)12 is reacted with one equivalent of a non-coordinative carboxylic acid, a stepwise assembly of higher nuclearity clusters is observed. The reaction can afford products such as H2Ru4(CO)13, Ru6(μ6-C)(μ-CO)(CO)16, and subsequently Ru6(μ6-C)(μ-CO)(CO)13(η6-C6H5CH3). The formation of the hexanuclear carbide cluster is proposed to occur through the assembly of a tetraruthenium dihydrido cluster with a polymeric sawhorse diruthenium intermediate, [Ru2(CO)4(OOR)2]n.

| Reactant Ratio (Ru3(CO)12 : Carboxylic Acid) | Major Products |

| 1 : 1 | H2Ru4(CO)13, Ru6(μ6-C)(μ-CO)(CO)16, Ru6(μ6-C)(μ-CO)(CO)13(η6-C6H5CH3) |

| 1 : 3 | Sawhorse-type diruthenium complexes |

Reactions with Thiosaccharin and other Sulfur-Containing Ligands

The reaction of Ru3(CO)12 with thiosaccharin leads to the formation of a range of di-, tri-, tetra-, and pentanuclear ruthenium complexes containing one or more thiosaccharinate ligands. The specific products obtained depend on the reaction conditions. The thiosaccharinate ligand can coordinate to the ruthenium centers in various modes, leading to a rich structural chemistry.

In a related reaction with tris(2-thienyl)phosphine (B1580767) (PTh3), a sulfur-containing phosphine ligand, in CH2Cl2 at room temperature, simple carbonyl substitution products are formed: Ru3(CO)11(PTh3), Ru3(CO)10(PTh3)2, and Ru3(CO)9(PTh3)3. However, upon heating in toluene, cyclometalation occurs, resulting in the formation of the cluster Ru3(CO)9{μ-Th2P(C4H2S)}(μ-H) through carbonyl loss and C-H bond activation.

| Sulfur-Containing Ligand | Reaction Conditions | Products |

| Thiosaccharin | Varies | Di-, tri-, tetra-, and pentanuclear ruthenium thiosaccharinate complexes |

| Tris(2-thienyl)phosphine | CH2Cl2, room temp. | Ru3(CO)11(PTh3), Ru3(CO)10(PTh3)2, Ru3(CO)9(PTh3)3 |

| Tris(2-thienyl)phosphine | Toluene, 110 °C | Ru3(CO)9{μ-Th2P(C4H2S)}(μ-H), Ru3(CO)8{μ-Th2P(C4H2S)}(PTh3)(μ-H) |

Formation of Derivatives with Specific Structural Motifs

The reaction of Ru3(CO)12 with various ligands can lead to the formation of derivatives with specific and often novel structural motifs. For example, the reaction with bulky diphosphine ligands such as 1,2-bis[bis(pentafluorophenyl)phosphino]ethane (F-dppe) and bis(dicyclohexylphosphino)methane (dcpm) yields diphosphine clusters like Ru3(CO)10(diphosphine) and Ru3(CO)8(diphosphine)2. A particularly unusual structure was observed for Ru3(CO)8(F-dppe)2, which features one μ2-η2-diphosphine and one μ1-η2-diphosphine ligand.

The reaction with diphenylacetylene (PhC≡CPh) is highly dependent on the solvent and temperature, leading to a variety of tri- and tetranuclear ruthenium carbonyl compounds with different coordination modes of the alkyne ligand, including μ3-η2, μ3-η4, and μ4-η2. In refluxing THF, the reaction yields [Ru3(CO)8(μ3-η2-C2Ph2)2] and a new trinuclear compound [Ru3(CO)6(μ-CO)2(μ3-η4-C4Ph4)]. niscpr.res.inniscpr.res.in In refluxing benzene, tetraruthenium compounds such as [Ru4(CO)12(μ4-η2-C2Ph2)] and [Ru4(CO)10(μ-CO)(μ4-η2-C2Ph2)2] are formed. niscpr.res.inniscpr.res.in

Furthermore, reactions with pyridine-alkoxide ligands, amidinatogermylenes, and phenazine (B1670421) have been shown to produce derivatives with unique structural features arising from C-H activation and novel coordination modes.

Advanced Spectroscopic and Structural Characterization of Triruthenium Dodecacarbonyl and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides profound insights into the molecular structure and bonding of triruthenium dodecacarbonyl, a compound with the chemical formula Ru₃(CO)₁₂. By analyzing the vibrational modes of the carbonyl (CO) ligands and the ruthenium framework, researchers can deduce information about the compound's geometry, the nature of its chemical bonds, and its behavior in different environments.

Fourier Transform Infrared (FT-IR) spectroscopy is a primary tool for characterizing triruthenium dodecacarbonyl, primarily due to the strong infrared activity of the carbonyl stretching vibrations (ν(CO)). The position, number, and intensity of these bands are highly sensitive to the molecular structure and the electronic environment of the ruthenium cluster.

In a hexane (B92381) solution, Ru₃(CO)₁₂ exhibits a characteristic three-band FT-IR spectrum in the CO stretching region, with peaks observed at 2061, 2031, and 2011 cm⁻¹. journals.co.zachemeurope.com The molecule possesses D₃h symmetry, which consists of an equilateral triangle of ruthenium atoms. chemeurope.comnih.gov Each ruthenium atom is coordinated to two axial and two equatorial CO ligands. chemeurope.com This high symmetry leads to specific, observable vibrational modes. The twelve carbonyl groups give rise to three primary excitonic carbonyl stretching modes: E' (radial), A₂″ (axial), and another E' (axial). nih.gov

Research has shown that these carbonyl vibrational modes can shift significantly under different chemical environments. For instance, when triruthenium dodecacarbonyl is entrapped in an alumina (B75360) sol-gel, the carbonyl vibrational modes experience a dramatic red shift (a shift to lower frequency). nsf.govnih.gov This shift is attributed to the formation of the metal hydride anion, [HRu₃(CO)₁₁]⁻. nsf.govnih.gov The formation of the hydride increases the electron density on the ruthenium atoms, which enhances π-backbonding to the CO ligands. This increased electron donation into the π* antibonding orbitals of the CO ligands weakens the C≡O bonds, resulting in the observed red shift. nsf.gov

Upon electrochemical reduction, the CO stretching absorptions of the complex also shift to lower energy. journals.co.za For example, the bands at 2060, 2031, and 2010 cm⁻¹ for the neutral molecule shift to 1961, 1943, and 1880 cm⁻¹ upon reduction, consistent with the formation of the [Ru₃(CO)₁₁]²⁻ cluster. journals.co.za

The table below summarizes the characteristic FT-IR carbonyl stretching frequencies for Ru₃(CO)₁₂ and a key derivative.

| Compound | Medium | ν(CO) Frequencies (cm⁻¹) | Reference |

| Ru₃(CO)₁₂ | Hexane Solution | 2061, 2031, 2011 | journals.co.zachemeurope.com |

| [Ru₃(CO)₁₁]²⁻ | CH₂Cl₂ | 1961, 1943, 1880 | journals.co.za |

Raman spectroscopy is complementary to FT-IR and is particularly useful for probing the vibrations of the metal-metal and metal-carbon bonds within the cluster's core. While carbonyl stretching modes are also observable in Raman spectra, the lower frequency region provides critical information about the skeletal framework of the molecule.

For Ru₃(CO)₁₂, Raman spectra show bands in the range of 1958-2122 cm⁻¹ corresponding to the carbonyl groups. researchgate.net More significantly, the technique allows for the identification of vibrations associated with the Ru-C bonds and the Ru₃ metallic triangle. Studies have identified metal core vibrational bands for Ru₃(CO)₁₂ appearing at approximately 150 cm⁻¹. nih.gov Additionally, intense peaks corresponding to metal-ligand (Ru-CO) vibrations are observed around 590 cm⁻¹. nih.gov

High-pressure Raman spectroscopy studies have revealed that the carbonyl stretching frequencies shift to higher wavenumber values (a blue shift) as pressure increases. uwo.canih.gov This shift can be as much as 80 cm⁻¹ at pressures up to 18 GPa. uwo.canih.gov This phenomenon is attributed to the compression of the crystal lattice, which affects the intermolecular interactions and, consequently, the vibrational energies of the CO ligands, even as the intramolecular Ru-C and C-O bond distances remain relatively constant. uwo.ca

The key vibrational modes of Ru₃(CO)₁₂ identified by Raman and far-IR spectroscopy are presented in the following table.

| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopic Method | Reference |

| Metal Core (Ru-Ru) | ~150 | Far-IR | nih.gov |

| Metal-Ligand (Ru-C) | ~590 | Far-IR | nih.gov |

| Carbonyl (C≡O) | 1958 - 2122 | Raman | researchgate.net |

Infrared Multiple Photon Dissociation (IR-MPD) spectroscopy is a powerful technique for characterizing the structure of ions in the gas phase. wikipedia.orgmdpi.com This method has been applied to study saturated ruthenium carbonyl cluster cations, including Ru₃(CO)₁₂⁺. rsc.orgrsc.org In these experiments, mass-selected ions are irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation (fragmentation). wikipedia.org By monitoring the fragmentation yield as a function of the laser wavelength, a vibrational spectrum of the ion is obtained. rsc.org

For Ru₃(CO)₁₂⁺, IR-MPD spectra have been recorded in the carbonyl stretch vibration region (1900–2150 cm⁻¹) and the Ru–C–O bending mode region (420–620 cm⁻¹). rsc.orgrsc.org The spectra reveal the presence of multiple types of activated CO ligands that are not present in the neutral, solid-state structure. These include not only terminal CO ligands but also non-symmetrically bridging (semi-bridging) and symmetrically bridging CO ligands. rsc.orgrsc.orgresearchgate.net

By comparing the experimental IR-MPD spectra with theoretical spectra calculated using density functional theory (DFT), the structures of these gas-phase cluster cations can be assigned. rsc.orgresearchgate.net The analysis for Ru₃(CO)₁₂⁺ and related cations shows distinct frequency ranges for different CO coordination modes. rsc.org

| CO Ligand Type | Typical Frequency Range (cm⁻¹) | Reference |

| Terminal (μ₁) | > 2040 | rsc.org |

| Non-symmetrically bridging (semi-bridging) | 1980 - 2040 | rsc.org |

| Symmetrically bridging (μ₂) | ~1920 - 1960 | rsc.org |

This technique provides unique insights into the intrinsic structures of these cluster ions, free from the intermolecular interactions present in the solid state. rsc.org

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It has been instrumental in elucidating the molecular structure of triruthenium dodecacarbonyl and its behavior under extreme conditions.

Single-crystal X-ray crystallography has provided a detailed picture of the molecular structure of Ru₃(CO)₁₂. rsc.org The analysis confirms that the molecule consists of a triangular cluster of three ruthenium atoms. acs.org The structure has D₃h symmetry, with the Ru-Ru bonds forming an essentially equilateral triangle. chemeurope.comrsc.org

The key structural parameters of Ru₃(CO)₁₂ determined by single-crystal X-ray diffraction are summarized below.

| Structural Parameter | Value | Reference |

| Molecular Symmetry | D₃h | chemeurope.comrsc.org |

| Mean Ru-Ru Bond Length | 2.848 Å | rsc.org |

| CO Ligand Type | All Terminal | chemeurope.com |

High-pressure single-crystal X-ray diffraction studies have been conducted on Ru₃(CO)₁₂ to investigate its structural response and compressibility under extreme pressures. Using a diamond anvil cell (DAC), the crystal structure has been determined at pressures up to 8.14 GPa. uwo.canih.govacs.org

The decrease in intermolecular distances is substantial, with an average reduction of 15%, compared to a 4% decrease for intramolecular nonbonding contacts. uwo.canih.gov This leads to an extreme interleaving of carbonyl groups from adjacent clusters. acs.org At 8.14 GPa, very short intermolecular contact distances are observed, including O···O contacts as short as 2.54 Å and O···C distances averaging 2.89 Å. uwo.caacs.org Despite the immense pressure and significant volume reduction, Ru₃(CO)₁₂ does not transform into the more compact, bridged structure of Fe₃(CO)₁₂. uwo.ca Compression of the sample to pressures above 18 GPa, especially with laser radiation, results in an irreversible transformation, likely due to decomposition. uwo.canih.gov

The table below highlights the changes in structural parameters of Ru₃(CO)₁₂ under high pressure.

| Parameter | Ambient Pressure | 8.14 GPa | Reference |

| Unit Cell Volume | 100% | 75% | uwo.canih.gov |

| Average Intermolecular Contact Distance Reduction | - | 15% | uwo.canih.gov |

| Shortest O···O Intermolecular Distance | - | 2.54 Å | uwo.caacs.org |

Analysis of Dynamic Disorder in Crystal Lattices

The crystal structure of triruthenium dodecacarbonyl, while ordered at low temperatures, exhibits dynamic disorder at higher temperatures. This phenomenon is not uncommon in metal carbonyl clusters and provides insights into the fluxional processes that occur in the solid state. Variable-temperature X-ray diffraction studies on related mixed-metal clusters, such as Fe₂Ru(CO)₁₂ and FeRu₂(CO)₁₂, have been instrumental in understanding these dynamic processes. acs.org

In these mixed-metal clusters, which serve as models for the behavior of M₃(CO)₁₂ systems, reversible phase transitions associated with dynamic metal-atom disordering are observed as the temperature changes. For instance, Fe₂Ru(CO)₁₂ adopts an ordered structure at low temperatures, but as the temperature increases, it undergoes a phase transition to a disordered state. This disorder is dynamic, meaning the metal atoms are not statically displaced but are in a state of thermal motion. The analysis of this thermal motion provides evidence for the pathways of metal triangle rotation within the crystal lattice. acs.org

The study of Fe₃(CO)₁₂ has definitively shown that the disorder observed at room temperature is dynamic in nature. This was confirmed by the observation of a phase transition to a partially ordered superstructure below 210 K. acs.org The insights gained from these iron-containing analogues are valuable for understanding the similar dynamic processes that are believed to occur in the crystal lattice of pure triruthenium dodecacarbonyl. The dynamic disorder in these systems is a manifestation of the low energy barriers for intramolecular rearrangements, which are also observed in solution.

Table 1: Crystallographic Data for Triruthenium Dodecacarbonyl and Related Clusters

| Compound | Temperature (K) | Crystal System | Space Group | Comments |

|---|---|---|---|---|

| Ruthenium, dodecacarbonyltri-, triangulo | Room Temp. | Monoclinic | P2₁/n | Ordered structure |

| Fe₂Ru(CO)₁₂ | Low Temp. | Monoclinic | P2₁/c | Ordered structure |

| Fe₂Ru(CO)₁₂ | High Temp. | - | - | Dynamic metal-atom disorder |

| FeRu₂(CO)₁₂ | Low Temp. | Monoclinic | P2₁/c | Ordered structure |

| FeRu₂(CO)₁₂ | High Temp. | - | - | Dynamic metal-atom disorder |

| Fe₃(CO)₁₂ | < 210 | Monoclinic | - | Partially ordered superstructure |

This table is generated based on data from related cluster studies and general crystallographic information for triruthenium dodecacarbonyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a powerful tool for elucidating the coordination sphere and stereochemistry of triruthenium dodecacarbonyl and its derivatives in solution. The fluxional nature of these clusters, where ligands and even the metal framework can undergo rapid rearrangement, is a key area of investigation using this technique. ilpi.comrsc.org

For phosphine-substituted derivatives of triruthenium dodecacarbonyl, such as Ru₃(CO)₁₀(PMe₂Ph)₂ and Ru₃(CO)₁₀(PPh₃)₂, NMR studies have revealed the existence of multiple isomers in solution. These isomers differ in the arrangement of the phosphine (B1218219) ligands around the trimetallic core, for instance, with both phosphines on the same ruthenium atom or on different ruthenium centers. The interconversion between these isomers can be monitored by variable-temperature NMR, providing insights into the dynamic behavior and the relative stabilities of different stereochemistries. researchgate.net

Furthermore, the study of hydrido-derivatives, such as the [HRu₄(CO)₁₂]³⁻ anion, showcases the utility of variable-temperature ¹H and ¹³C{¹H} NMR in characterizing fluxional processes. In this case, an equilibrium between a C₃ᵥ symmetric isomer, as observed in the solid state, and a Cₛ symmetric isomer in solution was identified. rsc.org These studies are crucial for understanding the reactivity of these clusters, as the coordination environment and stereochemistry play a significant role in their chemical behavior.

Solid-state Nuclear Magnetic Resonance (NMR), particularly Magic Angle Spinning (MAS) NMR, provides a direct probe into the fluxionality and mobility of triruthenium dodecacarbonyl in the solid state. The large chemical shift anisotropy of the carbonyl groups in metal carbonyls results in characteristic ¹³C MAS NMR spectra with numerous spinning sidebands. electronicsandbooks.com

The onset of molecular motion within the crystal lattice can be detected by the attenuation or complete disappearance of these spinning sideband manifolds. An interesting case is the enhanced mobility of triruthenium dodecacarbonyl when it is formed in situ on a silica (B1680970) surface through the carbonylation of a precursor. The ¹³C MAS NMR spectrum of this surface-deposited Ru₃(CO)₁₂ shows a significant reduction in the chemical shift anisotropy, indicating a high degree of mobility. This enhanced motion is attributed to a lack of strong intermolecular interactions that would typically lock the molecules into a rigid crystalline lattice. electronicsandbooks.com

These solid-state NMR studies complement the findings from variable-temperature X-ray diffraction by providing a spectroscopic handle on the dynamic processes occurring within the crystal. While diffraction methods provide information on the average atomic positions and their displacements, solid-state NMR can probe the rates and mechanisms of molecular reorientations. electronicsandbooks.com

Mass Spectrometry Techniques

Laser Desorption Mass Spectrometry (LDMS) and related techniques are valuable for studying the reactivity and aggregation of triruthenium dodecacarbonyl and its derivatives in the gas phase. These methods allow for the gentle ionization of the cluster, often preserving its structural integrity, and the subsequent analysis of its fragmentation patterns and reactions with other molecules.

Studies on the ionization and photofragmentation of triruthenium dodecacarbonyl have shown that the molecule can lose a number of carbonyl ligands upon ionization. The extent of this fragmentation can be correlated with the energy deposited into the molecule. Interestingly, after significant fragmentation, the breaking of a C-O bond can occur, with the carbon atom remaining bound to the ruthenium core. diva-portal.org

Gas-phase reactivity studies of partially-ligated anionic ruthenium carbonyl clusters, generated from triruthenium dodecacarbonyl, have demonstrated their ability to react with a variety of organic molecules. These unsaturated clusters undergo extensive C-H activation with alkenes, arenes, and alkanes. Furthermore, reactions with oxygen lead to the rapid breakdown of the cluster core through oxidative cleavage of the metal-metal bonds. These mass spectrometry-based experiments provide fundamental insights into the intrinsic reactivity of the ruthenium carbonyl cluster framework. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure Elucidation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the electronic structure of triruthenium dodecacarbonyl. By measuring the binding energies of core-level electrons, the oxidation states of the constituent atoms can be determined.

For triruthenium dodecacarbonyl, the XPS spectrum is consistent with a formal oxidation state of zero for the ruthenium atoms. The binding energies of the Ru 3d₅/₂ and Ru 3d₃/₂ levels are very similar to those of metallic ruthenium. journals.co.za This confirms that the ruthenium centers in the cluster are in a low oxidation state, which is a key feature of their electronic structure and is related to their reactivity.

XPS has also been used to study the electronic changes that occur upon the transformation of triruthenium dodecacarbonyl into its derivatives. For example, when Ru₃(CO)₁₂ is converted to the hydride species [HRu₃(CO)₁₁]⁻ within a sol-gel matrix, a shift to lower binding energy for the Ru 3d₅/₂ peak is observed. This shift is indicative of an increased electron density on the ruthenium nuclei in the hydride derivative compared to the parent dodecacarbonyl. nih.gov Such studies are vital for understanding how the electronic structure of the cluster is modified upon reaction and how these changes influence its catalytic properties.

Table 2: XPS Binding Energies for Ruthenium in Triruthenium Dodecacarbonyl and a Derivative

| Compound | Ru 3d₅/₂ Binding Energy (eV) | Ru 3d₃/₂ Binding Energy (eV) | Formal Ru Oxidation State |

|---|---|---|---|

| This compound | 279.2 | 283.3 | 0 |

| [HRu₃(CO)₁₁]⁻ (in sol-gel) | Shifted to lower energy | - | Negative |

Data compiled from multiple sources for comparative purposes. journals.co.zanih.gov

Catalytic Applications and Functionalization of Triruthenium Dodecacarbonyl

Homogeneous Catalysis

Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, is a versatile precursor in homogeneous catalysis, demonstrating remarkable activity in a variety of organic transformations. Its ability to form reactive intermediates under different reaction conditions makes it a valuable catalyst for processes ranging from hydrogenation and hydroformylation to complex cycloadditions and C-H bond functionalizations.

Hydrogenation Reactions of Organic Substrates

Triruthenium dodecacarbonyl serves as a catalyst for the hydrogenation of various organic substrates. For instance, in the presence of a ruthenium(0) catalyst derived from Ru₃(CO)₁₂ and tricyclohexylphosphine (PCy₃), vicinal diols can react with alkynes to form α-hydroxy β,γ-unsaturated ketones. nih.gov The addition of carboxylic acid co-catalysts has been found to significantly enhance the rate and conversion of this transformation. nih.gov

The catalytic activity of Ru₃(CO)₁₂ is also observed in transfer hydrogenation reactions. For example, ruthenium(0) complexes catalyze the C-C coupling of activated secondary alcohols with dienes like isoprene and myrcene, leading to carbinol C-H prenylation and geranylation products, respectively. nih.gov Furthermore, Ru₃(CO)₁₂ has been investigated for the hydrogenation of CO₂ to produce valuable chemicals. researchgate.net Encapsulating Ru₃(CO)₁₂ in alumina (B75360) sol-gels has been shown to greatly increase its catalytic activity in alkene hydrogenation reactions. nsf.gov This enhancement is attributed to the formation of the metal hydride [HRu₃(CO)₁₁]⁻ within the sol-gel matrix. nsf.gov

Table 1: Examples of Hydrogenation Reactions Catalyzed by Triruthenium Dodecacarbonyl Systems

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Ref. |

| Vicinal diol | Alkyne | Ru₃(CO)₁₂ / PCy₃ / Carboxylic acid | α-hydroxy β,γ-unsaturated ketone | nih.gov |

| Secondary alcohol | Isoprene | Ruthenium(0) complex from Ru₃(CO)₁₂ | Prenylated carbinol | nih.gov |

| Secondary alcohol | Myrcene | Ruthenium(0) complex from Ru₃(CO)₁₂ | Geranylated carbinol | nih.gov |

| Alkene | H₂ | Ru₃(CO)₁₂ in alumina sol-gel | Alkane | nsf.gov |

| Carbon Dioxide | H₂ | Ru₃(CO)₁₂ | Formate, Methanol (B129727), etc. | researchgate.net |

Hydroformylation Processes

Hydroformylation, or oxo synthesis, is a crucial industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H₂). While rhodium and cobalt catalysts are predominantly used in industrial applications, ruthenium-based catalysts, including Ru₃(CO)₁₂, have been explored as alternatives. nih.gov Ru₃(CO)₁₂ can significantly promote the catalytic activity of cobalt catalysts in hydroformylation reactions. nih.gov

Research has shown that the initial reaction rate of the hydroformylation of cyclohexene catalyzed by a bimetallic Co₂(CO)₈/Ru₃(CO)₁₂ system was 19 times higher than that with Co₂(CO)₈ alone. nih.gov Heterogeneous catalysts consisting of isolated ruthenium single atoms and clusters stabilized in a nitrogen-doped carbon matrix, which can be prepared from Ru₃(CO)₁₂, have demonstrated high regioselectivity and remarkable activity for the hydroformylation of olefins. acs.org These heterogeneous systems have shown comparable turnover frequencies (TOF) and slightly higher chemoselectivity to aldehydes and regioselectivity to the linear isomer compared to the homogeneous Ru₃(CO)₁₂ catalyst under similar reaction conditions. acs.org

Table 2: Performance of Ru₃(CO)₁₂-derived Catalysts in Olefin Hydroformylation

| Catalyst System | Substrate | Temperature (°C) | Pressure (bar) | Key Feature | Ref. |

| Co₂(CO)₈/Ru₃(CO)₁₂ | Cyclohexene | N/A | N/A | 19-fold higher initial reaction rate than Co₂(CO)₈ alone | nih.gov |

| Ru Single Atoms/Clusters on N-doped Carbon | 1-Hexene | 150 | 40 (CO/H₂ 1:1) | High regioselectivity and activity | acs.org |

| Homogeneous Ru₃(CO)₁₂ | 1-Hexene | 150 | 40 (CO/H₂ 1:1) | Reference for comparison with heterogeneous catalysts | acs.org |

Water-Gas Shift and Reverse Water-Gas Shift Reactions

The water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) and its reverse, the reverse water-gas shift (RWGS) reaction (CO₂ + H₂ ⇌ CO + H₂O), are fundamental processes in industrial chemistry, particularly for hydrogen production and carbon dioxide utilization. Triruthenium dodecacarbonyl has been shown to be an active catalyst for both reactions.

For the WGS reaction, a highly active low-temperature catalyst can be generated from the reaction of Ru₃(CO)₁₂ with 2,2′-bipyridine in water under a carbon monoxide atmosphere. researchgate.net This system can achieve 4400 turnovers in 24 hours at 150 °C. researchgate.net Density functional theory (DFT) studies have explored the mechanisms of the WGS reaction catalyzed by ruthenium carbonyl complexes, including Ru₃(CO)₁₂, highlighting the role of intermediates like Ru₃(CO)₁₁H⁻. nih.gov

In the context of the RWGS reaction, which is crucial for converting CO₂ into valuable chemicals like CO for syngas, ruthenium-based catalysts are highly effective. nih.gov Encapsulating ruthenium clusters derived from precursors like Ru₃(CO)₁₂ within hollow silica (B1680970) shells has been shown to create an efficient RWGS catalyst with nearly 100% CO selectivity and superior stability at temperatures between 200–500 °C. nih.gov

Cycloaddition Reactions (e.g., Pauson-Khand)

The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.org While this reaction traditionally uses stoichiometric amounts of dicobalt octacarbonyl, catalytic versions have been developed using various transition metals, including ruthenium. wikipedia.orguwindsor.ca Ru₃(CO)₁₂ has been reported to catalyze the cyclization of enynes with disubstituted alkynes under a carbon monoxide atmosphere. uwindsor.ca

Furthermore, Ru₃(CO)₁₂ can catalyze intermolecular cyclocoupling reactions of ketones or aldehydes, alkenes or alkynes, and carbon monoxide to produce γ-butyrolactones. acs.org This represents a carbonylative [2+2+1] cycloaddition for synthesizing heterocycles. acs.org A tandem process involving a ruthenium-catalyzed ring-closing metathesis (RCM) and a hetero-Pauson-Khand (HPK) reaction has also been developed, allowing for the synthesis of complex polycyclic lactones from acyclic precursors in a single reaction vessel. nih.gov

C-H Activation and Carbonylation Reactions

Triruthenium dodecacarbonyl is an effective catalyst for C-H activation and subsequent functionalization, a field of growing importance for efficient organic synthesis. It can catalyze the ortho-alkylation of aromatic compounds bearing nitrogen-directing groups, such as aromatic imines and imidates. acs.org For example, the Ru₃(CO)₁₂-catalyzed reaction of 4,4-dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole with triethoxyvinylsilane yields the dehydrogenative coupling product. acs.org

The catalyst is also capable of activating sp³ C-H bonds adjacent to a nitrogen atom in N-2-pyridynyl alkylamines, leading to the addition of the sp³ C-H bond across an alkene. acs.org This reaction is sensitive to the directing group and the solvent, with 2-propanol being the solvent of choice. acs.org More recently, Ru₃(CO)₁₂ has been used to catalyze the modular assembly of diverse phosphine-amide ligands through the C-H activation of phosphines with isocyanates, directed by the phosphorus(III) atom. nih.gov This method provides a direct route to hemilabile ligands with high reactivity and regioselectivity. nih.gov

In the realm of carbonylation, Ru₃(CO)₁₂ has been used in the alkoxycarbonylation of alkenes to produce industrially important esters. researchgate.net

Table 3: Examples of C-H Activation Reactions Catalyzed by Ru₃(CO)₁₂

| Substrate | Reactant | Directing Group | Product Type | Ref. |

| Aromatic imine/imidate | Olefin | Imine/Imidate | Ortho-alkylated aromatic | acs.org |

| N-2-pyridynyl alkylamine | Alkene | Pyridine (B92270) | C-H addition product | acs.org |

| Phosphine (B1218219) | Isocyanate | Phosphorus(III) | Phosphine-amide ligand | nih.gov |

| Naphthalene derivative | Olefin and Alkyl bromide | Tertiary phosphine | Multifunctional naphthalene | rsc.org |

Other Organic Transformations (e.g., Reduction of Amides)

Beyond the aforementioned reactions, triruthenium dodecacarbonyl catalyzes other significant organic transformations. A notable example is the reduction of amides to amines using hydrosilanes. A triruthenium cluster, (μ₃,η²,η³,η⁵-acenaphthylene)Ru₃(CO)₇, derived from Ru₃(CO)₁₂, catalyzes the reaction of secondary amides with hydrosilanes. researchgate.net The selectivity of this reaction can be controlled by the choice of hydrosilane and catalyst concentration. Using a higher catalyst concentration (3 mol%) and a bifunctional hydrosilane like 1,1,3,3-tetramethyldisiloxane leads to the selective formation of secondary amines. researchgate.net In contrast, using a lower catalyst concentration (1 mol%) and polymeric hydrosiloxanes (PMHS) results in the selective formation of tertiary amines. researchgate.net This method is practical as it provides the desired amines with minimal contamination from ruthenium and silicon residues. researchgate.net

Heterogenized and Supported Catalysts

The transition from homogeneous to heterogeneous catalysis is a critical step in developing practical and reusable catalytic systems. Triruthenium dodecacarbonyl (Ru₃(CO)₁₂), while an effective homogeneous catalyst, benefits significantly from immobilization on solid supports. This process, known as heterogenization, not only facilitates catalyst separation and recycling but can also enhance catalytic activity and selectivity through interactions with the support material.

Encapsulation in Sol-Gels and Metal Oxide Supports

Encapsulation within porous materials like sol-gels and deposition on metal oxide surfaces are effective methods for heterogenizing triruthenium dodecacarbonyl. These techniques confine the cluster within a solid matrix, preventing leaching while maintaining accessibility for reactants.

Research has shown that encapsulating Ru₃(CO)₁₂ in alumina sol-gels leads to a notable increase in its catalytic activity for hydrogenation reactions. nsf.govacs.orgnih.gov Spectroscopic studies, including Fourier transform infrared (FTIR) spectroscopy, have revealed that structural and electronic changes occur upon encapsulation. nsf.govacs.org A key finding is the transformation of the parent cluster into a metal hydride species, [HRu₃(CO)₁₁]⁻, during the aging of the sol-gel glass. nsf.govacs.orgnih.gov This assignment is confirmed by comparison with synthesized [NEt₄][HRu₃(CO)₁₁] and is supported by X-ray photoelectron spectroscopy (XPS), which shows a shift to lower binding energy for the Ru 3d₅/₂ peak, consistent with increased electron density on the ruthenium atoms. nsf.govacs.orgnih.gov The formation of this hydride is believed to be crucial to the enhanced catalytic performance observed. nsf.govresearchgate.net